N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide
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Overview
Description
N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide is a compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules. These groups enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using reagents such as trifluoromethyl sulfonyl fluoride under specific reaction conditions. For instance, a common method involves the reaction of phenylpropylamine with trifluoromethyl sulfonyl fluoride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane .
Chemical Reactions Analysis
N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, serving as a building block for more complex molecules.
Biology: The compound’s stability and bioavailability make it useful in the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of drugs with improved pharmacokinetic profiles.
Industry: The compound is utilized in the production of materials with enhanced properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide can be compared with other trifluoromethyl-containing compounds such as:
4-(Trifluoromethyl)benzylamine: Similar in structure but with different functional groups, leading to varied applications.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another trifluoromethyl compound used in different contexts, such as ligand preparation for metal complexes .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3,3,3-trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO/c1-2-11(21)20-10(7-12(14,15)16)8-3-5-9(6-4-8)13(17,18)19/h2-6,10H,1,7H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGRDFARFLVPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC(F)(F)F)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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